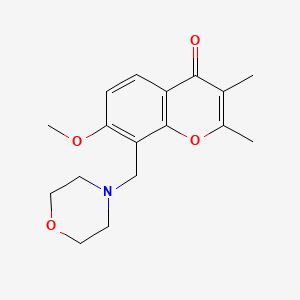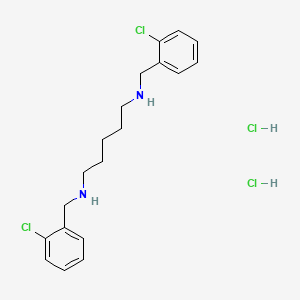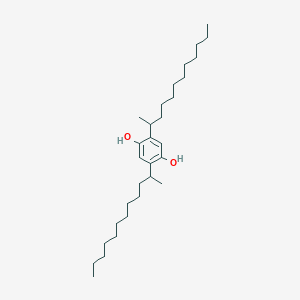
1,4-Benzenediol, 2,5-di-sec-dodecyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Di-sec-dodecylhydroquinone is an organic compound with the molecular formula C30H54O2 and a molecular weight of 446.74856 g/mol . It is a derivative of hydroquinone, where two secondary dodecyl groups are attached to the 2 and 5 positions of the benzene ring. This compound is part of the hydroquinone family, known for their antioxidant properties and various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di-sec-dodecylhydroquinone typically involves the alkylation of hydroquinone. One common method is the Friedel-Crafts alkylation, where hydroquinone reacts with sec-dodecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
In industrial settings, the production of 2,5-Di-sec-dodecylhydroquinone can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Di-sec-dodecylhydroquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: The compound can be reduced back to hydroquinone derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Quinones and their derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted hydroquinones depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2,5-Di-sec-dodecylhydroquinone has several applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: Studied for its potential antioxidant properties in biological systems.
Medicine: Investigated for its potential use in preventing oxidative stress-related diseases.
Industry: Employed as a stabilizer in the production of various industrial products.
Wirkmechanismus
The mechanism of action of 2,5-Di-sec-dodecylhydroquinone involves its antioxidant properties. It can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species and free radicals, which are involved in various oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Di-tert-butylhydroquinone: Another hydroquinone derivative with tert-butyl groups instead of sec-dodecyl groups.
2,5-Dimethylhydroquinone: A simpler derivative with methyl groups.
2,5-Diethylhydroquinone: Contains ethyl groups instead of dodecyl groups.
Uniqueness
2,5-Di-sec-dodecylhydroquinone is unique due to its long alkyl chains, which provide enhanced lipophilicity and potential for use in non-polar environments. This makes it particularly useful in industrial applications where solubility in non-polar solvents is required .
Eigenschaften
CAS-Nummer |
62085-82-9 |
|---|---|
Molekularformel |
C30H54O2 |
Molekulargewicht |
446.7 g/mol |
IUPAC-Name |
2,5-di(dodecan-2-yl)benzene-1,4-diol |
InChI |
InChI=1S/C30H54O2/c1-5-7-9-11-13-15-17-19-21-25(3)27-23-30(32)28(24-29(27)31)26(4)22-20-18-16-14-12-10-8-6-2/h23-26,31-32H,5-22H2,1-4H3 |
InChI-Schlüssel |
NWUNKFTVLXWQQC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(C)C1=CC(=C(C=C1O)C(C)CCCCCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



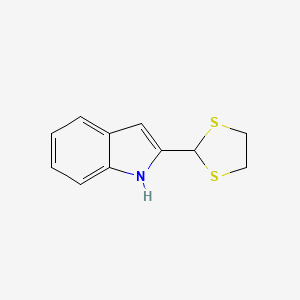
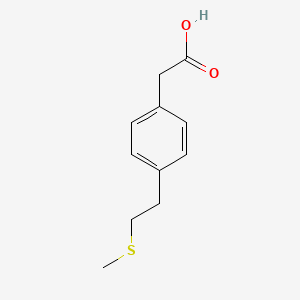
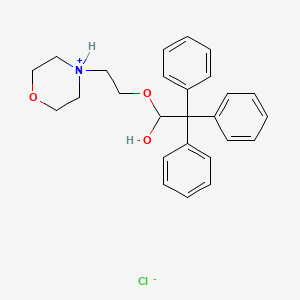
![1-(1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethyl)hydrazine](/img/structure/B13750469.png)

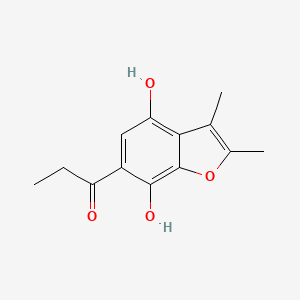
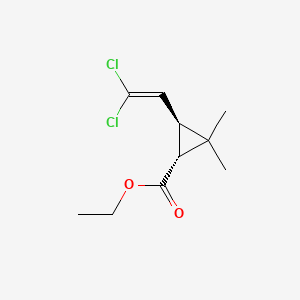
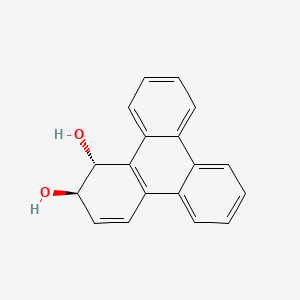
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-2-piperidinyl)-(9ci)](/img/structure/B13750492.png)

![2-[(Benzenesulfonyl)methyl]prop-2-en-1-yl ethyl carbonate](/img/structure/B13750504.png)
